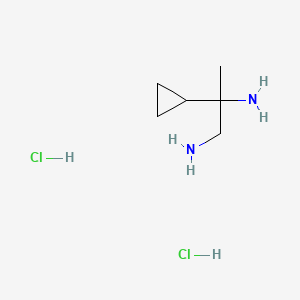
2-Cyclopropylpropane-1,2-diamine dihydrochloride
Overview
Description
2-Cyclopropylpropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a powder in physical form . The CAS number for this compound is 1311314-35-8 .
Synthesis Analysis
The synthesis of similar compounds like piperazine derivatives involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 2-Cyclopropylpropane-1,2-diamine dihydrochloride is 187.11 . The InChI key for this compound is not available .Physical And Chemical Properties Analysis
The compound is a powder in physical form . The boiling point of the compound is not available .Scientific Research Applications
Alkene Synthesis and Functionalization
- Cyclopropyl-containing compounds, such as cyclopropyl malonoyl peroxide, have been used for the dihydroxylation of alkenes, leading to the synthesis of corresponding diols with high syn selectivity. This demonstrates the potential of cyclopropyl derivatives in facilitating stereocontrolled synthesis reactions (Griffith et al., 2010).
Catalysis and Enantioselective Reactions
- Cyclopropenimines have catalyzed Mannich reactions with high levels of enantio- and diastereoselectivity, suggesting the utility of cyclopropyl and related diamines in asymmetric synthesis and catalysis (Bandar & Lambert, 2013).
Synthesis of Cyclopropylamines
- Research on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes reveals the importance of cyclopropylamines in pharmaceuticals and agrochemicals, highlighting the relevance of cyclopropyl derivatives in drug synthesis (West et al., 2019).
Cross-Coupling Reactions
- The use of 1,2-diamines as effective ligands in metal-catalyzed cross-couplings of alkyl electrophiles showcases the potential application of cyclopropyl-containing diamines in facilitating novel cross-coupling reactions (Saito & Fu, 2007).
Metal-Catalyzed Diamination
- The 1,2-diamine motif, found in many biologically active compounds and pharmaceutical agents, is a target for synthetic chemistry, including metal-catalyzed diamination reactions. This underscores the value of cyclopropyl-containing diamines in the synthesis of complex, biologically relevant molecules (Cardona & Goti, 2009).
Safety And Hazards
The compound is associated with several safety precautions. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Contact during pregnancy or nursing should be avoided. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
2-cyclopropylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(8,4-7)5-2-3-5;;/h5H,2-4,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVXBELEXSFMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropane-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



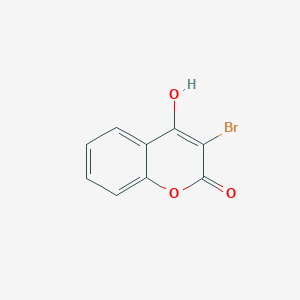
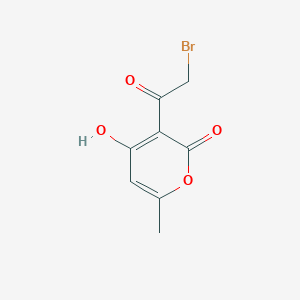

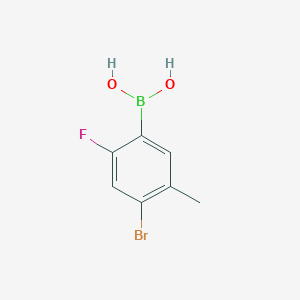
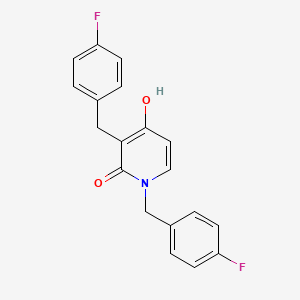
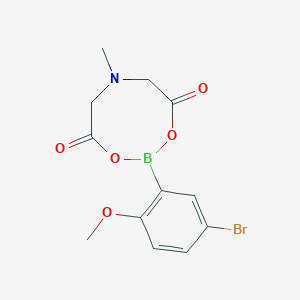
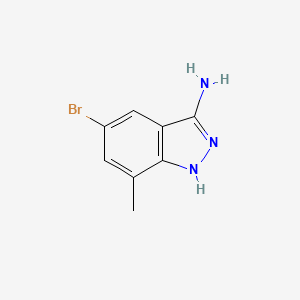
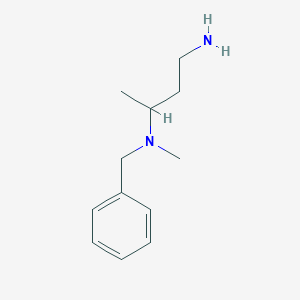
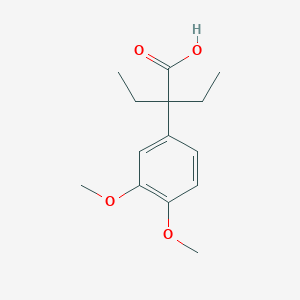
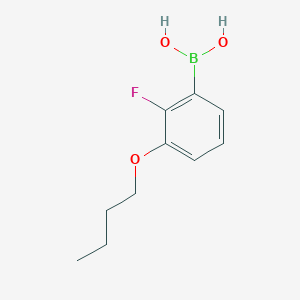
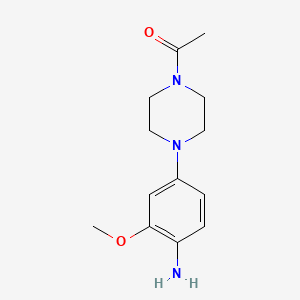
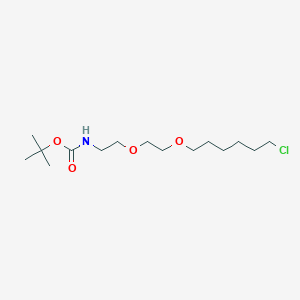
![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)